3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-butanoyl-5-phenylcyclohex-2-en-1-one
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Overview
Description
3-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}AMINO)-2-BUTYRYL-5-PHENYL-2-CYCLOHEXEN-1-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indole moiety, a benzyloxy group, and a cyclohexenone ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}AMINO)-2-BUTYRYL-5-PHENYL-2-CYCLOHEXEN-1-ONE typically involves multiple steps, including the formation of the indole ring, the introduction of the benzyloxy group, and the construction of the cyclohexenone ring. Common synthetic routes may involve:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: This step involves the protection of the hydroxyl group using benzyl chloride in the presence of a base such as sodium hydroxide.
Construction of the Cyclohexenone Ring: This can be done through aldol condensation followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}AMINO)-2-BUTYRYL-5-PHENYL-2-CYCLOHEXEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles such as halides or amines replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, amines, polar solvents, and moderate temperatures.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
3-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}AMINO)-2-BUTYRYL-5-PHENYL-2-CYCLOHEXEN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}AMINO)-2-BUTYRYL-5-PHENYL-2-CYCLOHEXEN-1-ONE involves its interaction with specific molecular targets and pathways. The indole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-{[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}AMINO)-2-BUTYRYL-5-PHENYL-2-CYCLOHEXEN-1-ONE
- 3-(2-{[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}AMINO)-2-BUTYRYL-5-PHENYL-2-CYCLOHEXEN-1-ONE
Uniqueness
The unique combination of the indole moiety, benzyloxy group, and cyclohexenone ring in 3-({2-[5-(BENZYLOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}AMINO)-2-BUTYRYL-5-PHENYL-2-CYCLOHEXEN-1-ONE distinguishes it from other similar compounds. This structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C34H36N2O3 |
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Molecular Weight |
520.7 g/mol |
IUPAC Name |
(2E)-2-(1-hydroxybutylidene)-3-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethylimino]-5-phenylcyclohexan-1-one |
InChI |
InChI=1S/C34H36N2O3/c1-3-10-32(37)34-31(19-26(20-33(34)38)25-13-8-5-9-14-25)35-18-17-28-23(2)36-30-16-15-27(21-29(28)30)39-22-24-11-6-4-7-12-24/h4-9,11-16,21,26,36-37H,3,10,17-20,22H2,1-2H3/b34-32+,35-31? |
InChI Key |
CPFZMNNNRNURFK-ZATWAEKYSA-N |
Isomeric SMILES |
CCC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)OCC4=CC=CC=C4)C)CC(CC1=O)C5=CC=CC=C5)/O |
Canonical SMILES |
CCCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)OCC4=CC=CC=C4)C)CC(CC1=O)C5=CC=CC=C5)O |
Origin of Product |
United States |
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